molecular formula C9H13N5O4S B14250654 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide CAS No. 184971-41-3

2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide

Cat. No.: B14250654
CAS No.: 184971-41-3
M. Wt: 287.30 g/mol
InChI Key: GVBCYMPPZVPZSZ-UHFFFAOYSA-N
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Description

2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both hydrazine and benzohydrazide functional groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzohydrazide with a sulfonyl chloride derivative, followed by the introduction of a hydrazine moiety. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl and carbonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazine groups into amines.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl and carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide involves its interaction with specific molecular targets. The hydrazine and benzohydrazide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine and benzohydrazide derivatives, such as:

  • Benzohydrazide
  • Sulfonyl hydrazides
  • Hydrazinecarboxamides

Uniqueness

What sets 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide apart is its combination of both hydrazine and benzohydrazide functional groups, which confer unique reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

CAS No.

184971-41-3

Molecular Formula

C9H13N5O4S

Molecular Weight

287.30 g/mol

IUPAC Name

2-(hydrazinecarbonyl)-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C9H13N5O4S/c10-13-8(15)5-12-19(17,18)7-4-2-1-3-6(7)9(16)14-11/h1-4,12H,5,10-11H2,(H,13,15)(H,14,16)

InChI Key

GVBCYMPPZVPZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)NCC(=O)NN

Origin of Product

United States

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